N-(2,6-diethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide N-(2,6-diethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0813857
InChI: InChI=1S/C25H25N3O3S/c1-4-16-7-6-8-17(5-2)23(16)27-21(29)13-28-15-26-24-22(25(28)30)20(14-32-24)18-9-11-19(31-3)12-10-18/h6-12,14-15H,4-5,13H2,1-3H3,(H,27,29)
SMILES: CCC1=C(C(=CC=C1)CC)NC(=O)CN2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)OC
Molecular Formula: C25H25N3O3S
Molecular Weight: 447.6 g/mol

N-(2,6-diethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

CAS No.:

Cat. No.: VC0813857

Molecular Formula: C25H25N3O3S

Molecular Weight: 447.6 g/mol

* For research use only. Not for human or veterinary use.

N-(2,6-diethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide -

Specification

Molecular Formula C25H25N3O3S
Molecular Weight 447.6 g/mol
IUPAC Name N-(2,6-diethylphenyl)-2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide
Standard InChI InChI=1S/C25H25N3O3S/c1-4-16-7-6-8-17(5-2)23(16)27-21(29)13-28-15-26-24-22(25(28)30)20(14-32-24)18-9-11-19(31-3)12-10-18/h6-12,14-15H,4-5,13H2,1-3H3,(H,27,29)
Standard InChI Key FQWPCIYQRYDRIM-UHFFFAOYSA-N
SMILES CCC1=C(C(=CC=C1)CC)NC(=O)CN2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)OC
Canonical SMILES CCC1=C(C(=CC=C1)CC)NC(=O)CN2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator